molecular formula C22H22N4O2 B2795104 4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380057-60-1

4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2795104
CAS No.: 2380057-60-1
M. Wt: 374.444
InChI Key: CIOFICWKHMOBTB-UHFFFAOYSA-N
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Description

4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the phenylpyrimidine moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of Phenylpyrimidine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the phenylpyrimidine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
  • [4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone

Uniqueness

What sets 4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine apart is its unique combination of structural features, which may confer specific biological activities not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(19-7-4-10-23-14-19)26-11-8-17(9-12-26)15-28-21-13-20(24-16-25-21)18-5-2-1-3-6-18/h1-7,10,13-14,16-17H,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOFICWKHMOBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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